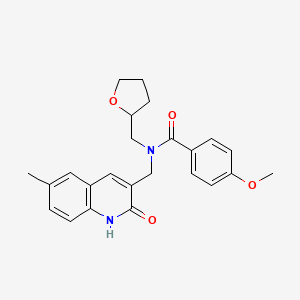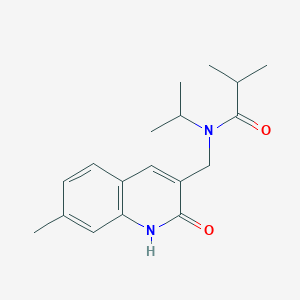
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide, also known as Q-VD-OPh, is a small molecule inhibitor that has been extensively studied in the field of biochemistry and cell biology. It is a potent inhibitor of caspases, which are enzymes that play a crucial role in programmed cell death or apoptosis. Q-VD-OPh has been used in various scientific research applications to study the mechanism of action of caspases and their role in various physiological and pathological processes.
作用機序
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide acts as a potent inhibitor of caspases by binding to the active site of the enzyme and preventing its activation. It has been shown to inhibit both initiator caspases, such as caspase-8 and caspase-9, and effector caspases, such as caspase-3 and caspase-7. This compound has been shown to be more effective than other caspase inhibitors, such as z-VAD-fmk and DEVD-fmk.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to prevent apoptosis in various cell types, including cancer cells, neurons, and immune cells. This compound has also been shown to prevent inflammation by inhibiting the activation of caspases in immune cells. In addition, this compound has been shown to improve the survival of cells in various disease models, such as stroke and traumatic brain injury.
実験室実験の利点と制限
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide has several advantages for use in lab experiments. It is a potent and selective inhibitor of caspases, which allows for the specific inhibition of apoptosis. This compound has also been shown to be more effective than other caspase inhibitors, such as z-VAD-fmk and DEVD-fmk. However, this compound has limitations in its use in lab experiments. It has been shown to have off-target effects on other enzymes, such as calpain and cathepsin B. In addition, this compound has limited solubility in aqueous solutions, which can affect its bioavailability.
将来の方向性
There are several future directions for the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide in scientific research. One direction is to investigate the role of caspases in various disease models, such as cancer, neurodegenerative diseases, and inflammation. This compound can be used to study the mechanism of action of caspases and their role in disease progression. Another direction is to optimize the synthesis method of this compound to obtain higher yields and purity of the product. This can improve the availability of the compound for use in lab experiments. Finally, future studies can investigate the off-target effects of this compound on other enzymes and their potential impact on the results of lab experiments.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide involves the reaction of 2-hydroxy-7-methylquinoline with isobutyryl chloride in the presence of a base to form the corresponding N-isobutyryl derivative. This intermediate is then reacted with N-isopropylamine to obtain the final product, this compound. The synthesis method has been optimized to obtain high yields and purity of the product.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylisobutyramide has been widely used in scientific research to study the role of caspases in various physiological and pathological processes. It has been shown to inhibit caspases in a dose-dependent manner and prevent apoptosis in various cell types. This compound has been used in studies to investigate the role of caspases in cancer, neurodegenerative diseases, and inflammation.
特性
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-11(2)18(22)20(12(3)4)10-15-9-14-7-6-13(5)8-16(14)19-17(15)21/h6-9,11-12H,10H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCWOOIQLIZNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,5-dimethoxyphenyl)-N-(2-ethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7698906.png)
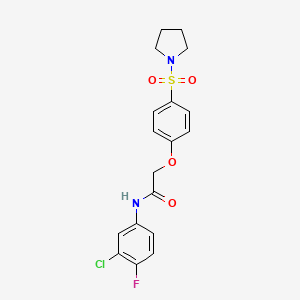
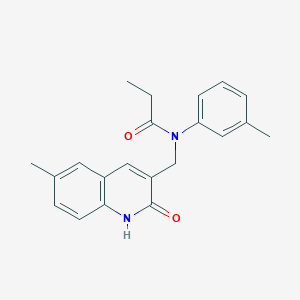
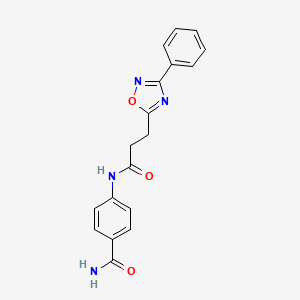
![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B7698935.png)
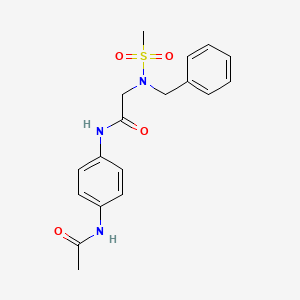
![4-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698948.png)
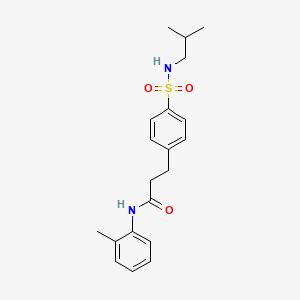

![2-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7698986.png)


![ethyl 4-({N'-[(E)-(4-{[(1-phenylethyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699006.png)
